molecular formula C10H18O2 B1313071 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- CAS No. 64841-44-7

2H-Pyran, tetrahydro-2-(4-pentenyloxy)-

Cat. No. B1313071
CAS RN: 64841-44-7
M. Wt: 170.25 g/mol
InChI Key: AKJZBRLPMYBWCF-UHFFFAOYSA-N
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Description

“2H-Pyran, tetrahydro-2-(4-pentenyloxy)-” is a chemical compound with the molecular formula C10H16O2 . It is used as a reagent in the synthesis of (+)-Citrafungin A, an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and also exhibits antifungal activity .


Synthesis Analysis

This compound is used as a reagent in the synthesis of (+)-Citrafungin A . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The pyran ring is tetrahydro, meaning it contains four hydrogen atoms. Attached to the pyran ring is a pentenyloxy group .


Chemical Reactions Analysis

As a reagent, this compound participates in the synthesis of (+)-Citrafungin A . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.23 . It has a boiling point of 40-45 °C at 0.03 mmHg and a melting point of 84-88 °C . The density of this compound is 0.968 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Organic Laboratory Exercise

  • The compound has been used in the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, demonstrating Markownikov Addition and the formation of a THP-ether protecting group. This process is used as an introductory organic laboratory exercise, offering insights into modern synthetic methodology and advanced NMR phenomena (Brisbois et al., 1997).

Reactions and Complex Formation

  • The compound has been synthesized for reactions with iodine, leading to its diiodo derivative. Additionally, it's used in the formation of complexes with metals like Ru(II), Cu(I), and Hg(II), contributing to the study of coordination chemistry and molecular structure (Singh et al., 2001).

Precursor for Synthesis of Aromatic Compounds

  • 2H-Pyran-2-ones, including derivatives of 2H-Pyran, are precursors for the synthesis of various aromatic and heterocyclic compounds. This highlights the compound's role in facilitating the synthesis of functionally diverse chemical entities (Singh et al., 2007).

Pyrolysis Studies

  • The gas-phase pyrolysis of derivatives of 2H-Pyran has been studied to understand kinetics and mechanisms. This research contributes to the broader field of reaction kinetics and thermodynamics in organic chemistry (Álvarez-Aular et al., 2018).

Catalysis and Isomerization

  • The compound is involved in Rh-catalyzed isomerization and intramolecular redox reactions, showcasing its utility in catalysis and the study of reaction mechanisms (Shikanai et al., 2009).

Green Chemistry Applications

  • It is used in green chemistry for the synthesis of polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives, indicating its relevance in environmentally friendly chemical processes (Magyar & Hell, 2018).

Bioactive Compound Synthesis

  • Derivatives of 2H-Pyran have been isolated from natural sources like marine biota, showing potential in the development of bioactive compounds with antioxidant and anti-inflammatory properties (Joy & Chakraborty, 2017).

Educational Applications

  • The compound is used in undergraduate organic laboratory projects to synthesize derivatives, demonstrating practical applications in chemical education (Dintzner et al., 2012).

properties

IUPAC Name

2-pent-4-enoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJZBRLPMYBWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437439
Record name 2H-Pyran, tetrahydro-2-(4-pentenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran, tetrahydro-2-(4-pentenyloxy)-

CAS RN

64841-44-7
Record name 2H-Pyran, tetrahydro-2-(4-pentenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated HCl (0.03 ml) was added dropwise over 25 minutes (slightly exothermic) to a solution of dihydropyran (5.37 g, 64 mmol) and 4-penten-1-ol (5.0 g, 58 mmol) while stirring. At RT the reaction mixture was stirred for two hours. The solution was washed with a saturated sodium carbonate solution and dried over anhydrous potassium carbonate, thus affording 8.6 g (87% yield) of a light yellow oil.
Name
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
87%

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